molecular formula C8H5N3O4 B1437759 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 24011-15-2

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No. B1437759
CAS RN: 24011-15-2
M. Wt: 207.14 g/mol
InChI Key: COXDLQHDPALXMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one” are not available, similar compounds have been synthesized through various methods . For instance, derivatives of nitrophenyl ethanol have been synthesized through fractional crystallization and kinetic resolution procedures.

Scientific Research Applications

Overview of 1,3,4-Oxadiazole Compounds

The structural feature of 1,3,4-oxadiazole rings, similar to the one in 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one, provides effective binding with enzymes and receptors, offering a wide range of bioactivities. Research has shown that 1,3,4-oxadiazole-based compounds exhibit significant therapeutic potential, including anticancer, antifungal, antibacterial, and anti-inflammatory effects, among others. These findings highlight the broad applicability of such compounds in medicinal chemistry and drug development (Verma et al., 2019).

Synthetic Strategies and Pharmacological Activities

Recent advancements in the synthesis and pharmacological study of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives underscore their importance in drug synthesis. These compounds are recognized for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer activities, demonstrating their potential as promising agents in various therapeutic areas (Wang et al., 2022).

Metal-Ion Sensing Applications

The structural attributes of 1,3,4-oxadiazole derivatives also find applications beyond pharmacology, such as in metal-ion sensing. These compounds exhibit high photoluminescent quantum yield and excellent thermal and chemical stability, making them suitable for developing chemosensors for metal ions. This application is particularly relevant in environmental monitoring and analytical chemistry, showcasing the versatility of 1,3,4-oxadiazole compounds (Sharma et al., 2022).

properties

IUPAC Name

3-(3-nitrophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8-9-7(10-15-8)5-2-1-3-6(4-5)11(13)14/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXDLQHDPALXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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